molecular formula C17H17N3O B11848122 1H-Indole-2-carboxamide, N-(4,6-dimethyl-2-pyridinyl)-1-methyl- CAS No. 142877-66-5

1H-Indole-2-carboxamide, N-(4,6-dimethyl-2-pyridinyl)-1-methyl-

Cat. No.: B11848122
CAS No.: 142877-66-5
M. Wt: 279.34 g/mol
InChI Key: FYOFPQRNPDMRLV-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole carboxamides. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and an indole ring substituted with a carboxamide group at position 2 and a methyl group at position 1. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2,4-dimethylpyridine.

    Formation of the Indole Ring: The indole ring is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the Pyridine and Indole Rings: The pyridine and indole rings are coupled through a carboxamide linkage, which is formed by the reaction of the carboxylic acid group on the indole ring with an amine group on the pyridine ring.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the pyridine or indole ring is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological processes, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The specific pathways involved depend on the particular target and the context in which the compound is used.

Comparison with Similar Compounds

N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-Methylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide: This compound has a similar structure but lacks one of the methyl groups on the pyridine ring.

    N-(4,6-Dimethylpyridin-2-yl)-1H-indole-2-carboxamide: This compound has a similar structure but lacks the methyl group on the indole ring.

    N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-3-carboxamide: This compound has a similar structure but has the carboxamide group at position 3 of the indole ring instead of position 2.

The uniqueness of N-(4,6-Dimethylpyridin-2-yl)-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

142877-66-5

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H17N3O/c1-11-8-12(2)18-16(9-11)19-17(21)15-10-13-6-4-5-7-14(13)20(15)3/h4-10H,1-3H3,(H,18,19,21)

InChI Key

FYOFPQRNPDMRLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC3=CC=CC=C3N2C)C

Origin of Product

United States

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